

Application Notes and Protocols for Natamycin in Food Spoiled Prevention

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Compound of Interest

Compound Name: NATAMYCIN

Cat. No.: B7886845

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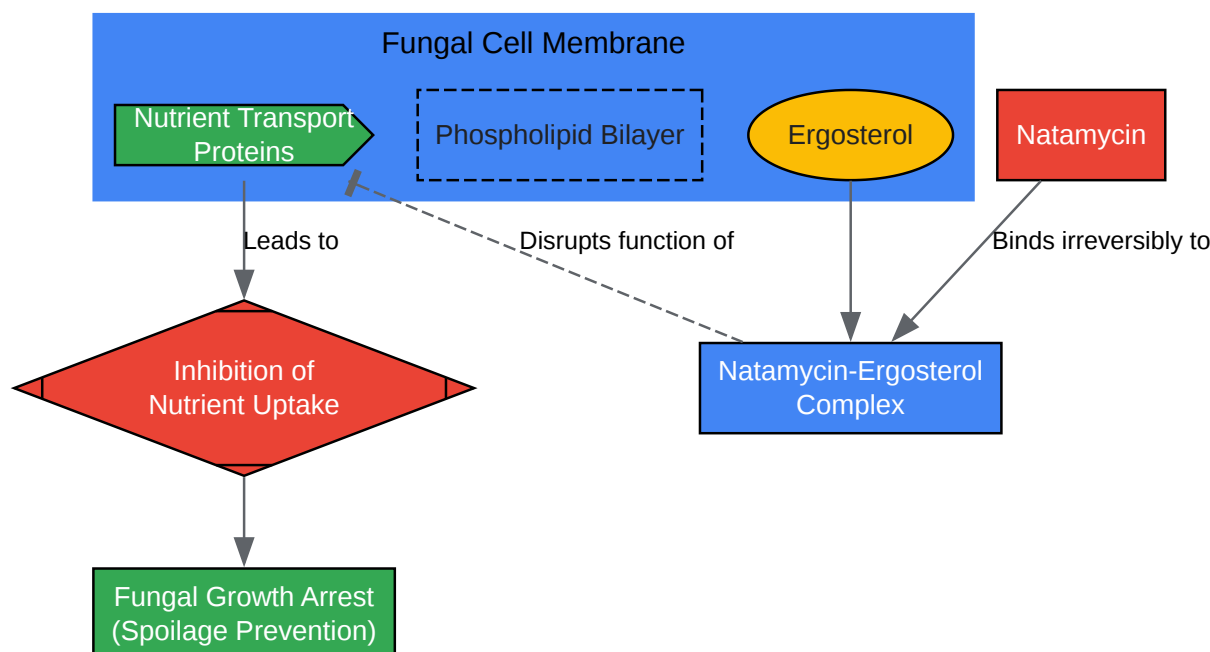
Introduction

Natamycin, also known as pimaricin, is a naturally occurring antifungal compound produced by the fermentation of the bacterium *Streptomyces natalensis*.^{[1][2]} It is a polyene macrolide antibiotic used in the food industry as a natural preservative to inhibit the growth of a wide spectrum of yeasts and molds, thereby preventing spoilage and extending the shelf life of various food products.^{[1][3]} **Natamycin** is highly effective at low concentrations and is favored for its neutral impact on the taste, color, and odor of food.^{[1][3]} It is recognized as a safe food additive by major regulatory bodies, including the U.S. Food and Drug Administration (FDA) and the European Food Safety Authority (EFSA), and is designated with the E number E235.^{[1][4]} Unlike many other preservatives, **natamycin** is not effective against bacteria, which makes it particularly useful for fermented products where bacterial cultures need to remain active.^{[2][5]}

Mechanism of Action

Natamycin exerts its antifungal effect by binding specifically and irreversibly to ergosterol, a primary sterol component of fungal cell membranes.^{[1][5][6]} Ergosterol is crucial for maintaining the integrity, fluidity, and permeability of the fungal membrane. The binding of **natamycin** to ergosterol forms a complex that disrupts membrane function.^[1] This disruption leads to the inhibition of nutrient transport proteins, such as those for amino acids and glucose, ultimately causing a cessation of fungal growth.^[6] A key distinction from other polyene antifungals is that **natamycin** does not directly cause membrane permeabilization or leakage of cellular contents.^{[1][6]} Its action is fungistatic at low concentrations and fungicidal at higher concentrations. The

absence of ergosterol in bacterial cell membranes explains **natamycin's** lack of antibacterial activity.[2]



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Caption: Mechanism of action of **natamycin** on fungal cells.

Applications in the Food Industry

Natamycin is applied to a wide range of food products, primarily for surface treatment to prevent fungal growth. Its low solubility in water and lipids helps it remain on the food's surface where contamination is most likely to occur.[1]

- Dairy Products: Extensively used on the surface of cheeses to prevent mold growth during ripening and storage.[3] It is also used in yogurt, sour cream, and cream cheese.[1][7]
- Meat Products: Applied to the casings of dry and fermented sausages to inhibit mold growth during the drying and curing process.[1][2]
- Bakery Products: Sprayed on the surface of baked goods such as bread, cakes, and tortillas to extend their mold-free shelf life.[3][7]

- Beverages: Used in fruit juices and wine to prevent fermentation by spoilage yeasts.[\[1\]](#)[\[7\]](#)

Quantitative Data

The efficacy of **natamycin** is demonstrated by its low Minimum Inhibitory Concentration (MIC) against a broad range of foodborne fungi. Regulatory limits ensure its safe consumption.

Table 1: Minimum Inhibitory Concentration (MIC) of **Natamycin** against Common Food Spoilage Fungi

Fungal Group	Genera	Typical MIC Range (µg/mL or ppm)	Reference(s)
Yeasts	Saccharomyces, Candida, Yarrowia	1.0 - 5.0	[1]
Molds	Aspergillus, Penicillium, Fusarium	0.5 - 6.0	[1]
Specific Molds	Aspergillus carbonarius	0.05 - 0.1	[1]
Specific Molds	Penicillium expansum	1.14	[8]

Table 2: Approved Usage Levels of **Natamycin** in Various Food Products

Food Category	Region/Authority	Maximum Permitted Level	Reference(s)
Cheese (Surface Treatment)	USA (FDA)	20 mg/kg (ppm) in the finished product	[9][10][11]
Cheese (Surface Treatment)	European Union (EFSA)	1 mg/dm ² on the surface, not present at a depth of 5 mm	[4]
Cured/Dried Sausages	European Union (EFSA)	1 mg/dm ² on the surface	[4]
Cured/Dried Meats	Codex Alimentarius	6 mg/kg	[1][10]
Baked Goods (Surface)	China	Residual content not to exceed 10 mg/kg	[12]
Yogurt	South Africa, China	Permitted (levels vary)	[1]

Factors Affecting Stability and Efficacy

The stability of **natamycin** is crucial for its effectiveness as a preservative. Several environmental factors can influence its activity.[1]

- **pH:** **Natamycin** is most stable in a pH range of 4 to 8.[13][14] It degrades more rapidly in highly acidic (pH < 3) or alkaline (pH > 9) conditions.[1][13]
- **Temperature:** Aqueous suspensions are stable and can withstand heating up to 100°C for several hours with minimal loss of activity.[1][13] However, it is completely inactivated by autoclaving (121°C for 30 minutes).[1][14]
- **Light:** Exposure to ultraviolet (UV) or fluorescent light can cause rapid degradation of **natamycin** in aqueous solutions.[1][14] Solutions and treated foods should be stored in the dark or in light-protective packaging.[1]
- **Oxidizing Agents:** Strong oxidants like hydrogen peroxide can degrade **natamycin**, leading to a loss of antifungal activity.[1]

- Heavy Metals: The presence of certain heavy metals can also accelerate degradation.[13]

Experimental Protocols

The following protocols provide detailed methodologies for evaluating the efficacy and stability of **natamycin**.

Protocol 1: Determination of Minimum Inhibitory Concentration (MIC)

This protocol determines the lowest concentration of **natamycin** that inhibits the visible growth of a target fungus using a broth microdilution method.

Materials:

- **Natamycin** stock solution (e.g., 1000 µg/mL in a suitable solvent like DMSO or methanol)
- Target fungal strain (e.g., *Aspergillus niger*, *Penicillium roquefortii*)
- Sterile fungal growth medium (e.g., Potato Dextrose Broth (PDB) or Sabouraud Dextrose Broth (SDB))
- Sterile 96-well microtiter plates
- Spectrophotometer
- Incubator

Procedure:

- **Inoculum Preparation:** a. Culture the target fungus on an appropriate agar medium (e.g., PDA) until sporulation occurs. b. Harvest spores by flooding the plate with sterile saline solution containing 0.05% Tween 80 and gently scraping the surface. c. Filter the spore suspension through sterile glass wool to remove mycelial fragments. d. Adjust the spore concentration to approximately 1×10^6 spores/mL using a hemocytometer.
- **Serial Dilution of **Natamycin**:** a. Add 100 µL of sterile broth to all wells of a 96-well plate. b. Add 100 µL of the **natamycin** stock solution to the first well of a row and mix well. c. Perform

a two-fold serial dilution by transferring 100 µL from the first well to the second, and so on, down the row. Discard 100 µL from the last well. This creates a range of concentrations (e.g., 500 µg/mL down to ~0.24 µg/mL). d. Include a positive control well (broth + inoculum, no **natamycin**) and a negative control well (broth only).

- Inoculation: a. Dilute the prepared spore suspension in broth to 2×10^5 spores/mL. b. Add 100 µL of this diluted inoculum to each test well (except the negative control), resulting in a final volume of 200 µL and a final inoculum concentration of 1×10^5 spores/mL.
- Incubation: a. Seal the plate with a breathable membrane or lid and incubate at the optimal growth temperature for the fungus (e.g., 25-28°C) for 48-72 hours.
- MIC Determination: a. After incubation, determine the MIC as the lowest concentration of **natamycin** at which no visible growth (turbidity) is observed. This can be assessed visually or by measuring absorbance at 600 nm.

Protocol 2: In Situ Efficacy on a Food Matrix (e.g., Cheese Surface)

This protocol evaluates the effectiveness of **natamycin** in preventing mold growth on a solid food surface.

Materials:

- Slices of a cheese susceptible to mold (e.g., Kashar, Cheddar)
- **Natamycin** aqueous suspension (e.g., 200-300 ppm)
- Spore suspension of a relevant spoilage mold (e.g., *Penicillium discolor*), prepared as in Protocol 1.
- Sterile petri dishes or sealed containers
- Sterile sprayer or micropipette

Procedure:

- Sample Preparation: a. Cut cheese into uniform slices (e.g., 5 cm x 5 cm x 1 cm) under aseptic conditions. b. Place each slice into a separate sterile petri dish.
- **Natamycin** Application: a. Divide samples into two groups: control and treatment. b. For the treatment group, apply the **natamycin** suspension evenly to the surface of the cheese slices. This can be done by spraying a fixed volume or by pipetting and spreading. A typical application might be 0.1 mL per 25 cm² surface area. c. For the control group, apply an equal volume of sterile water. d. Allow the surfaces to dry for 30 minutes in a laminar flow hood.
- Inoculation: a. Lightly spray or spot-inoculate the surface of all cheese slices (both control and treated) with a known concentration of the fungal spore suspension (e.g., 10⁴ spores/mL).
- Incubation and Evaluation: a. Seal the petri dishes and store them under conditions that promote mold growth (e.g., 10°C, high humidity) for a specified period (e.g., 14-21 days).^[9] b. Visually inspect the samples daily or every other day. Evaluate the extent of mold growth using a rating scale (e.g., 0 = no growth, 1 = <10% coverage, 2 = 10-25% coverage, etc.) or by measuring the diameter of mold colonies. c. At the end of the study, quantitative analysis can be performed by washing the surface and counting colony-forming units (CFUs) on agar plates.



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